Zinc salicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

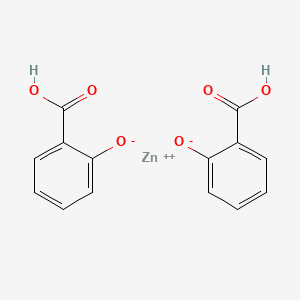

Zinc salicylate is a coordination compound formed by the reaction of zinc ions with salicylic acid. It is known for its significant biological and physicochemical properties. Zinc, being an essential biometal, plays a crucial role in various biological processes, and its combination with salicylic acid enhances its utility in diverse applications .

Aplicaciones Científicas De Investigación

Zinc salicylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

- Exhibits antimicrobial properties, making it effective against bacteria, yeasts, and fungi .

- Enhances the growth of certain plants under drought conditions when used as a foliar application .

Medicine:

Industry:

Mecanismo De Acción

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc salicylate can be synthesized by reacting salicylic acid with a zinc compound, such as zinc oxide or zinc acetate, in an aqueous or organic solvent. The reaction typically involves dissolving salicylic acid in a solvent and then adding the zinc compound under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of a mixture of water and an organic solvent to improve the yield and purity of the product. The reaction is carried out at specific temperatures and pH levels to optimize the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Zinc salicylate undergoes various chemical reactions, including thermal decomposition, coordination reactions, and substitution reactions. During thermal decomposition, this compound releases salicylic acid, carbon dioxide, and water, ultimately forming zinc oxide as the final product .

Common Reagents and Conditions:

Thermal Decomposition: Heating this compound at high temperatures (up to 900°C) results in the release of salicylic acid, carbon dioxide, and water, with zinc oxide as the final product.

Coordination Reactions: this compound can form complexes with other ligands, such as theophylline and urea, under specific conditions.

Major Products Formed:

Thermal Decomposition: Zinc oxide, salicylic acid, carbon dioxide, and water.

Coordination Reactions: Complexes with ligands like theophylline and urea.

Comparación Con Compuestos Similares

Zinc Acetate: Another zinc compound with antimicrobial properties, but lacks the anti-inflammatory effects of salicylic acid.

Methyl Salicylate: A salicylate compound with similar anti-inflammatory properties but without the added benefits of zinc.

Uniqueness: Zinc salicylate combines the beneficial properties of both zinc and salicylic acid, making it a versatile compound with enhanced antimicrobial and anti-inflammatory effects. Its ability to form complexes with other bioactive ligands further extends its applications in various fields .

Propiedades

Número CAS |

16283-36-6 |

|---|---|

Fórmula molecular |

C14H12O6Zn |

Peso molecular |

341.6 g/mol |

Nombre IUPAC |

2-hydroxybenzoic acid;zinc |

InChI |

InChI=1S/2C7H6O3.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |

Clave InChI |

GSIPEPRFZWZQCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Zn+2] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Zn] |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)